1-(Trimethylsilyl)-2-piperidinone
Overview
Description
1-(Trimethylsilyl)-2-piperidinone (TMS-2-PIP) is an important organosilicon compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor, and is soluble in most organic solvents. TMS-2-PIP is a versatile reagent in organic synthesis, and has been used in a variety of applications, such as the synthesis of heterocycles, peptides, and polymers. It is also used in the production of pharmaceuticals, polymers, and other materials.
Scientific Research Applications
Wasserman, H., Dion, R., & Fukuyama, J. M. (1989) reported the use of 1-Piperidino-1-trimethylsilyloxycyclopropane and its corresponding 1-hydroxy-1-piperidinocyclopropane in the formation of pyrroles, pyrrolines, and pyrrolizidines, and in the rearrangement of dicyclic compounds (Wasserman, Dion, & Fukuyama, 1989).
Roselló, J., Tusell, J., & Gelpí, E. (1977) found that trimethylsilyl derivatives are stable and reproducible for identifying prostaglandins in human seminal fluid, with no significant interconversion of prostaglandins (Roselló, Tusell, & Gelpí, 1977).
Suzuki, H., Matsuda, I., Itoh, K., & Ishii, Y. (1974) demonstrated that N-trimethylsilyl- and -stannyl(diphenylmethylene)amines react with diketene to produce linear 1/1 adducts and an oxazinone derivative, which can be demetallated to produce piperidine and oxazinones (Suzuki et al., 1974).
Sulzbach, R. A. (1970) reported the preparation of 1,4-bis(trimethylsilyl)-1,4-dihydropyridine (I) by reductive silylation of pyridine with alkali metals and trimethylchlorosilane, involving anion radical intermediates (Sulzbach, 1970).
Jiao, X.-y., Borloo, M., Verbruggen, C., & Haemers, A. (1994) developed a method for the preparation of 2-pyrrolidinylphosphinic acid and its homologues from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite (Jiao et al., 1994).
Harris, R., & Kimber, B. (1975) observed that trimethylsilyl compounds show varying degrees of substituent electronegativity influence on their chemical shifts and coupling constants (Harris & Kimber, 1975).
Henegar, K., & Lira, R. (2012) developed a scalable one-pot procedure for synthesis of 2,2,2-trichloromethylcarbinols using trimethyl(trichloromethyl)silane, avoiding harsh basic conditions (Henegar & Lira, 2012).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 1-(Trimethylsilyl)pyrrolidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
The introduction of ionic liquids into the structure of poly(1-trimethylsilyl-1-propyne) is realized by a two-step process: bromination of the initial polymer with N-bromosuccinimide and subsequent addition of tertiary amine (N-butylimidazole) to it . This method allows polymers with different contents of the ionic liquid to be obtained . The obtained polymers show good film-forming properties and thermal stability . Depending on the content of the ionic liquid in the polymer matrix, the resistance to aliphatic alicyclic to the majority of halogenated, as well as aromatic hydrocarbons, increases . With an increase of the ionic liquid content in the polymer, the ideal selectivities of CO2/N2 and CO2/CH4 gas pairs increases while maintaining a high level of permeability .
properties
IUPAC Name |
1-trimethylsilylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQNJTKTWDVUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409130 | |
Record name | 2-Piperidinone, 1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3553-93-3 | |
Record name | 2-Piperidinone, 1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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